molecular formula C15H17Cl2NO3 B276583 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol

Katalognummer B276583
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: KEWAJFXKJCLQFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension. It was developed by Boryung Pharmaceutical Co., Ltd. and was approved by the Korean Food and Drug Administration in 2010.

Wissenschaftliche Forschungsanwendungen

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been extensively studied for its potential therapeutic effects in various diseases, including hypertension, heart failure, and diabetic nephropathy. Several preclinical and clinical studies have demonstrated the efficacy and safety of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol in reducing blood pressure and improving cardiovascular outcomes.

Wirkmechanismus

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol acts as a selective antagonist of the angiotensin II type 1 receptor (AT1R), which is a key mediator of the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1R, 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol inhibits the vasoconstrictive and pro-inflammatory effects of angiotensin II, leading to vasodilation, reduced blood pressure, and improved cardiovascular function.
Biochemical and Physiological Effects
2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to have several biochemical and physiological effects, including:
- Reduction in blood pressure: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to effectively reduce blood pressure in patients with hypertension.
- Improvement in endothelial function: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to improve endothelial function, which is important for maintaining cardiovascular health.
- Anti-inflammatory effects: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to have anti-inflammatory effects, which may contribute to its cardiovascular protective effects.
- Renal protective effects: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has been shown to have renal protective effects in animal models of diabetic nephropathy.

Vorteile Und Einschränkungen Für Laborexperimente

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has several advantages and limitations for lab experiments. Some of the advantages include:
- High selectivity for AT1R: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is highly selective for the AT1R, which reduces the risk of off-target effects.
- Oral bioavailability: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has good oral bioavailability, which makes it suitable for oral administration in animal models.
- Established safety profile: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has an established safety profile in humans, which makes it a suitable candidate for clinical trials.
Some of the limitations of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol for lab experiments include:
- Limited solubility: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has limited solubility in aqueous solutions, which may limit its use in certain experiments.
- Limited stability: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is relatively unstable in acidic conditions, which may limit its shelf-life and use in certain experiments.
- Limited availability: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is not widely available outside of Korea, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol, including:
- Further studies on its cardiovascular protective effects: While several studies have demonstrated the cardiovascular protective effects of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol, further studies are needed to elucidate the underlying mechanisms and to determine its efficacy in different patient populations.
- Studies on its effects in other diseases: 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol has shown promise in the treatment of diabetic nephropathy, but further studies are needed to determine its efficacy in other diseases, such as heart failure and stroke.
- Development of new formulations: The limited solubility and stability of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol may be improved through the development of new formulations, such as prodrugs or nanoparticles.
- Exploration of new targets: While 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol is highly selective for the AT1R, there may be other targets for 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol that have yet to be discovered. Further studies are needed to explore these potential targets.

Synthesemethoden

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol can be synthesized through a multi-step process from commercially available starting materials. The synthesis involves the reaction of 5-(2,5-dichlorophenyl)-2-furancarboxylic acid with 2-amino-2-methyl-1,3-propanediol in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol. The intermediate is then treated with a base, such as sodium hydroxide, to form the final product, 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol.

Eigenschaften

Molekularformel

C15H17Cl2NO3

Molekulargewicht

330.2 g/mol

IUPAC-Name

2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C15H17Cl2NO3/c1-15(8-19,9-20)18-7-11-3-5-14(21-11)12-6-10(16)2-4-13(12)17/h2-6,18-20H,7-9H2,1H3

InChI-Schlüssel

KEWAJFXKJCLQFC-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Kanonische SMILES

CC(CO)(CO)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.